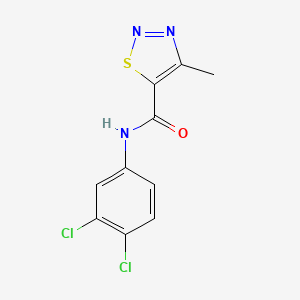

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

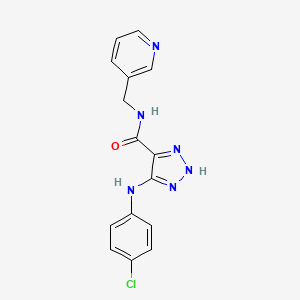

The synthesis of related compounds involves multi-step reactions, including the use of IR, NMR, elemental analyses, and single-crystal X-ray diffraction. These methods help in the characterization and confirmation of the synthesized compounds' structure. For example, Şahin et al. (2012) synthesized and characterized a compound through such methods, emphasizing the importance of detailed spectral studies in supporting the structural properties of synthesized compounds (Şahin, Özkan, Köksal, & Işık, 2012).

Molecular Structure Analysis

The molecular structure of synthesized compounds is often optimized using density functional theory (DFT) and confirmed by X-ray crystallography. This process reveals the molecules' arrangement and interactions, such as hydrogen bonds and π…π interactions, which are crucial for the stability of the crystal structure. The study by Şahin et al. highlights the importance of molecular structure analysis in understanding the compound's characteristics.

Chemical Reactions and Properties

Chemical reactions involving the compound of interest typically proceed under mild conditions, leading to high yields and confirming the products' structures through various spectroscopic methods. For instance, Shajari, Kazemizadeh, and Ramazani (2015) discussed a three-component reaction yielding carboxamide derivatives, showcasing the smooth and clean reaction pathway under mild conditions (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties, such as crystallization behavior and density, are crucial for understanding the compound's stability and potential applications. Willer et al. (2013) synthesized compounds and determined their crystal and molecular structures via X-ray crystallography, providing insights into their high densities and structural peculiarities (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are explored through experimental and theoretical studies. Singh et al. (2019) performed a detailed structural, electronic, and spectroscopic study of a related compound using DFT, highlighting the importance of vibrational analysis, NBO analysis, and solvent effects in understanding the compound's chemical properties (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

Applications De Recherche Scientifique

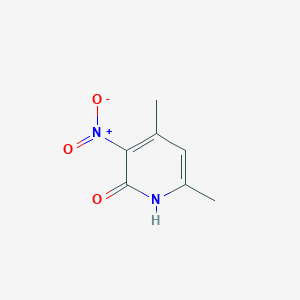

Antiobesity Activity : Diaryl dihydropyrazole-3-carboxamides, which are analogues of N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, have been synthesized and evaluated for appetite suppression and body weight reduction in animal models. These compounds showed significant body weight reduction attributed to CB1 antagonistic activity and exhibited a favorable pharmacokinetic profile (Srivastava et al., 2007).

Cannabinoid Receptor Antagonism : Synthesis of long-chain amide analogs of this compound demonstrated unique binding properties at the central cannabinoid receptor (CB1) and distinctive pharmacological activities in CB1 receptor tissue preparations (Thomas et al., 2005).

Molecular Modeling and Structural Analysis : A study focused on the synthesis and structural properties of an N-carboxamide compound related to this compound, revealing insights into its 3D geometries and electronic structures. This was achieved using X-ray diffraction and molecular modeling (Sarıoğlu et al., 2016).

Biofilm Formation Reduction : Pyrazole-4-carboxamide derivatives, similar in structure to this compound, have shown potential in reducing biofilm formation in Staphylococcus aureus strains. This indicates its potential in developing new anti-virulence agents against S. aureus infections (Cascioferro et al., 2016).

Mécanisme D'action

Target of Action

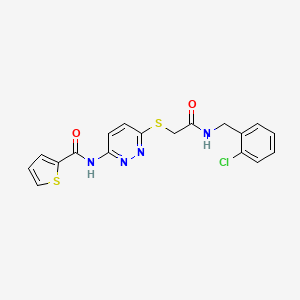

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, also known as DCMU or diuron, is a widely used herbicide . Its primary targets are photosystem II (PSII) in plants and immune cells in humans .

Mode of Action

DCMU acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of PSII, thereby preventing the electron flow from PSII to plastoquinone . In humans, DCMU modulates the expression of microRNA in immune cells, particularly CD8+ T cells, in a dose-dependent manner .

Biochemical Pathways

The inhibition of electron flow in PSII disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . In human immune cells, the modulation of microRNA expression by DCMU leads to a specific pattern of gene expression, resulting in diminished cytokine and granzyme B secretions .

Pharmacokinetics

It is known that dcmu is a very specific and sensitive inhibitor of photosynthesis, suggesting that it may have a high affinity for its targets .

Result of Action

In plants, the inhibition of photosynthesis by DCMU can lead to growth inhibition or death . In human immune cells, the modulation of microRNA expression by DCMU reduces the cytotoxic activity of CD8+ T cells against cancer cells .

Action Environment

The action of DCMU can be influenced by environmental factors. For example, the presence of competitor molecules or inhibitors for electron transport can affect the herbicidal activity of DCMU . Additionally, the persistence of DCMU in soil and aquatic environments, along with the possible accumulation of toxic degradation products, is of environmental concern .

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYMCGFMRGJWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)

![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2493085.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)

![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)

![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)

![N-(1-cyanocyclopropyl)-2-{4-methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B2493099.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)

![Ethyl 4-{[(6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]amino}benzoate](/img/structure/B2493103.png)